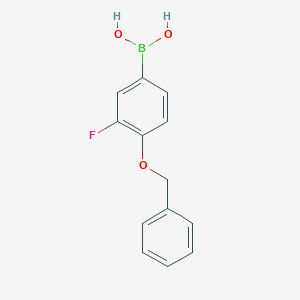

4-Benzyloxy-3-fluorophenylboronic acid

説明

4-Benzyloxy-3-fluorophenylboronic acid is an organic compound with the molecular formula C13H12BFO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a benzyloxy group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-fluorophenylboronic acid typically involves the reaction of 4-benzyloxy-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction conditions include:

Temperature: Typically, the reaction is performed at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.

Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 4-Benzyloxy-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

- **Catal

生物活性

4-Benzyloxy-3-fluorophenylboronic acid (C13H12BFO3) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and synthetic organic chemistry. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a benzyloxy group and a fluorine atom, along with a boronic acid functional group. Its molecular weight is 246.04 g/mol, and it is characterized by the following properties:

- Molecular Formula: C13H12BFO3

- Boiling Point: Not specified

- Log P (partition coefficient): 2.39 (indicating moderate lipophilicity)

- Water Solubility: High absorption potential due to favorable physicochemical properties .

The primary target of this compound is the palladium(II) complex in the Suzuki–Miyaura cross-coupling reaction. The compound participates in transmetalation processes, facilitating the formation of carbon–carbon bonds essential for synthesizing complex organic molecules .

Anticancer Activity

Research has highlighted the anticancer potential of derivatives of this compound. A study by Psurski et al. (2018) demonstrated that certain phenylboronic acid derivatives exhibit significant antiproliferative effects on cancer cell lines. The study revealed that these compounds induce cell cycle arrest in the G2/M phase and activate caspase-3, indicating apoptosis.

Case Study: Antiproliferative Effects

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis via caspase activation |

| 2-Fluoro-6-formylphenylboronic acid | MCF-7 | 10 | Cell cycle arrest in G2/M phase |

Antifungal and Antimicrobial Applications

The antimicrobial properties of phenylboronic acids have been extensively studied. Wieczorek et al. (2014) investigated the fungicidal activity of various phenylboronic acids, noting that compounds like this compound showed significant inhibitory effects against several fungal strains.

Case Study: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| This compound | Candida albicans | 32 µg/mL | Moderate inhibition |

| 3-Piperazine-bis(benzoxaborole) | Aspergillus niger | 16 µg/mL | Strong inhibition |

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon contact. It is advisable to handle this compound with appropriate safety measures in laboratory settings .

科学的研究の応用

Pharmaceutical Development

4-Benzyloxy-3-fluorophenylboronic acid is an essential intermediate in the synthesis of several pharmaceuticals, especially in the development of targeted cancer therapies. Its ability to participate in cross-coupling reactions facilitates the construction of complex drug molecules.

Case Study: Targeted Cancer Therapies

Research has demonstrated that boronic acids, including this compound, can be used to synthesize inhibitors for various cancer-related targets. For instance, its application in creating compounds that inhibit specific protein interactions has shown promise in preclinical studies aimed at treating breast cancer .

Organic Synthesis

This compound is widely utilized in cross-coupling reactions, particularly the Suzuki reaction, which is crucial for forming carbon-carbon bonds in organic molecules. The ability to create complex structures makes it invaluable in synthesizing agrochemicals and fine chemicals.

Data Table: Suzuki Reaction Yields

| Reaction Type | Substrate Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | This compound with aryl halides | 85 |

| Coupling with Nitro Compounds | This compound with nitroarenes | 79 |

These yields indicate the effectiveness of this compound as a coupling partner in various organic synthesis applications .

Material Science

In material science, this compound is employed in designing new materials, including polymers and nanomaterials. Its incorporation into materials can enhance properties such as conductivity and mechanical strength.

Case Study: Conductive Polymers

Studies have shown that integrating boronic acids into polymer matrices can significantly improve their electrical conductivity. For example, the use of this compound in poly(3,4-ethylenedioxythiophene) (PEDOT) composites has resulted in enhanced conductivity and stability under various environmental conditions .

Biochemistry

This compound serves as a valuable tool for studying protein interactions and enzyme activities. Its boronate functionality allows it to form reversible covalent bonds with diols, making it useful for probing biological systems.

Data Table: Applications in Biochemistry

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to study glycoprotein interactions |

| Enzyme Activity Probes | Acts as a substrate for enzyme assays |

These applications highlight its role in advancing our understanding of molecular biology and biochemistry .

Diagnostics

The potential of this compound extends to diagnostics, where it is being explored as a component of diagnostic agents that can selectively bind to specific biomolecules. This selectivity could improve disease detection methods significantly.

Case Study: Disease Detection

Recent research indicates that boronic acids can be utilized to develop biosensors capable of detecting glucose levels through specific binding interactions. The incorporation of this compound into these sensors has shown improved sensitivity and specificity compared to traditional methods .

特性

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPDLDQJMUGVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372243 | |

| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133057-83-7 | |

| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。